Ethyldichloroborane

Description

Significance of Organoborane Chemistry in Modern Synthesis

The utility of organoborane compounds in contemporary organic synthesis is vast and varied. These compounds are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks with high levels of chemo-, regio-, and stereoselectivity. Key reactions such as hydroboration and cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemguide.co.ukstudymind.co.uk The ability of organoboranes to act as versatile intermediates, which can be transformed into a multitude of functional groups, underscores their importance.

Historical Context of Boron-Containing Reagents

The journey of boron in chemistry began with its isolation in 1808 by Sir Humphry Davy, and independently by Joseph Louis Gay-Lussac and Louis Jacques Thénard. researchgate.net For a considerable period, the applications of boron compounds were limited. However, the mid-20th century witnessed a surge in interest, largely propelled by the pioneering work of Herbert C. Brown on hydroboration, for which he was awarded the Nobel Prize in Chemistry in 1979. This laid the groundwork for the development and application of a plethora of boron-containing reagents, transforming them from chemical curiosities into mainstream synthetic tools.

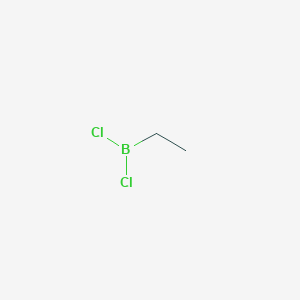

Classification of Ethyldichloroborane within Organohaloboranes

This compound (C₂H₅BCl₂) belongs to the subclass of organoboranes known as organohaloboranes. This classification is defined by the presence of at least one organic substituent and at least one halogen atom directly bonded to the boron atom. The general structure can be represented as RₙBX₃₋ₙ, where R is an organic group and X is a halogen. In the case of this compound, n=1 and X=Cl. The presence of the electron-withdrawing chlorine atoms significantly influences the reactivity of the boron center, rendering it a strong Lewis acid.

Research Findings on this compound

The chemical properties and reactivity of this compound have been the subject of considerable study, leading to a deeper understanding of its synthetic utility.

Physical and Spectroscopic Properties

This compound is a colorless liquid with a pungent odor. Its physical and spectroscopic properties are summarized in the tables below.

| Property | Value |

| Molecular Formula | C₂H₅BCl₂ |

| Molecular Weight | 110.78 g/mol |

| Boiling Point | 50-51 °C |

| Density | 1.042 g/cm³ |

| CAS Number | 1739-53-3 |

| Spectroscopic Data | Characteristic Signals |

| ¹¹B NMR | A broad singlet is typically observed in a region characteristic of tricoordinate boron compounds with two halogen substituents. |

| ¹H NMR | Resonances corresponding to the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group) are expected. |

| ¹³C NMR | Signals for the two carbon atoms of the ethyl group would be present. |

| Infrared (IR) | Strong absorptions corresponding to the B-Cl stretching vibrations are a key feature. |

Synthesis of this compound

One of the primary methods for the synthesis of this compound is through the hydroboration of ethylene (B1197577) with dichloroborane (HBCl₂). This reaction proceeds with the addition of the H-B bond across the double bond of ethylene.

Reaction: H₂C=CH₂ + HBCl₂ → CH₃CH₂BCl₂

Another established method involves the redistribution reaction between tetraethyltin (B1219993) and boron trichloride (B1173362).

Reaction: (CH₃CH₂)₄Sn + 3 BCl₃ → 4 CH₃CH₂BCl₂ + SnCl₄

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the boron atom, making it a potent Lewis acid and a valuable intermediate in various organic transformations.

Redistribution Reactions: this compound can undergo redistribution reactions with other organoboranes or boron halides to yield mixed organohaloboranes. These reactions are typically driven by thermodynamic factors and can be used to access a variety of organoboron compounds.

Reactions with Amines: As a strong Lewis acid, this compound readily forms adducts with Lewis bases such as amines. The initial reaction involves the formation of a coordinate covalent bond between the nitrogen lone pair and the vacant p-orbital of the boron atom. Depending on the stoichiometry and reaction conditions, further reactions can occur. For instance, reaction with a primary amine can lead to the formation of aminoboranes after the elimination of hydrogen chloride.

Reaction with Aniline (example): CH₃CH₂BCl₂ + C₆H₅NH₂ → [CH₃CH₂BCl₂(NH₂C₆H₅)] (adduct) [CH₃CH₂BCl₂(NH₂C₆H₅)] → CH₃CH₂B(Cl)NHC₆H₅ + HCl

This reactivity highlights its utility in the synthesis of boron-containing nitrogen heterocycles and other organoboron derivatives.

Structure

2D Structure

Properties

IUPAC Name |

dichloro(ethyl)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BCl2/c1-2-3(4)5/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNRZLAWHHLCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BCl2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169678 | |

| Record name | Ethyldichloroborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.78 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1739-53-3 | |

| Record name | Ethyldichloroborane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001739533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyldichloroborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyldichloroborane and Its Precursors

Direct Synthesis Approaches

Sequential Hydroboration Strategies Involving Boron Trichloride (B1173362) and Silanes

The in situ generation of dichloroborane (HBCl₂) from boron trichloride (BCl₃) and a silane (B1218182), followed by the immediate hydroboration of an alkene, represents an efficient and direct route to alkyl- and alkenyldichloroboranes. This sequential, one-pot approach circumvents the need to handle dichloroborane directly, which is a highly reactive and unstable species. The reaction proceeds by the reduction of boron trichloride with a silane, typically a trialkylsilane (R₃SiH) or trichlorosilane (B8805176) (HSiCl₃), to generate dichloroborane. This is immediately followed by the hydroboration of an alkene, such as ethylene (B1197577), to produce the corresponding alkyldichloroborane.

A common method involves the reaction of boron trichloride with a silane like triethylsilane in a suitable solvent. The generated dichloroborane then reacts with ethylene in a concerted addition step. In this step, the boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon, a characteristic feature of hydroboration reactions.

This methodology allows for the direct synthesis of ethyldichloroborane in a controlled manner. The reaction conditions, such as temperature and the choice of silane, can be optimized to maximize the yield of the desired product.

| Reactants | Reagents | Product | Reaction Type |

| Boron Trichloride, Ethylene | Trialkylsilane | This compound | Sequential Hydroboration |

| Boron Trichloride, Ethylene | Trichlorosilane | This compound | Sequential Hydroboration |

Alkylation of Boron Halides without Organometallic Reagents

The synthesis of this compound can also be achieved through the direct alkylation of boron trichloride with ethylene under specific conditions that avoid the use of traditional organometallic reagents like Grignard or organolithium compounds. One such approach involves the redistribution reaction between a trialkylborane, such as triethylborane (B153662), and boron trichloride.

In this process, triethylborane, which can be prepared from the hydroboration of ethylene with borane (B79455), is reacted with two equivalents of boron trichloride. The ethyl groups are redistributed from the triethylborane to the boron trichloride, resulting in the formation of three equivalents of this compound.

The balanced chemical equation for this redistribution reaction is: (CH₃CH₂)₃B + 2 BCl₃ → 3 CH₃CH₂BCl₂

This method is advantageous as it avoids the handling of highly reactive organometallic compounds and utilizes readily available starting materials. The reaction is typically driven by the thermodynamic stability of the mixed boron halide-alkyl species.

| Reactants | Product | Reaction Type |

| Triethylborane, Boron Trichloride | This compound | Redistribution |

Precursor Chemistry and Derivatization

Generation of Dichloroborane and Related Species

Dichloroborane (HBCl₂) is a key intermediate in the synthesis of this compound. Due to its high reactivity and instability, it is almost always generated in situ for immediate consumption. Several methods have been developed for the generation of dichloroborane.

One of the most common methods is the reduction of boron trichloride with a hydride source. Silanes, such as triethylsilane or trichlorosilane, are effective reducing agents for this purpose, as mentioned in section 2.1.1. The reaction is clean and provides dichloroborane directly in the reaction mixture.

Another approach for generating dichloroborane involves the comproportionation reaction between borane (BH₃) and boron trichloride. In this equilibrium reaction, borane (often used as a tetrahydrofuran (B95107) complex, BH₃·THF) reacts with boron trichloride to form dichloroborane and diborane.

The reaction is as follows: 4 BCl₃ + 2 BH₃·THF → 6 HBCl₂ + 2 THF

The position of the equilibrium can be influenced by the stoichiometry of the reactants and the reaction conditions. This method provides a convenient route to dichloroborane from readily available borane reagents.

| Precursors | Product | Method |

| Boron Trichloride, Trialkylsilane | Dichloroborane | Reduction |

| Boron Trichloride, Borane-THF complex | Dichloroborane | Comproportionation |

Formation of Alkylhaloborane Intermediates

The formation of this compound via the hydroboration of ethylene with dichloroborane proceeds through a transient alkylhaloborane intermediate. The mechanism of hydroboration involves a four-membered transition state where the boron-hydrogen bond and the carbon-carbon double bond interact in a concerted fashion.

When dichloroborane adds across the double bond of ethylene, a transient ethyl-boron species is formed. This intermediate, this compound, is the final product in this specific reaction. However, in reactions with other boranes that have more than one hydride, such as monochloroborane (H₂BCl), the initial hydroboration would lead to an ethylchloroborane intermediate. This intermediate could then undergo further reaction.

The initial addition step is regioselective, with the boron atom attaching to the less sterically hindered carbon atom of the alkene. In the case of ethylene, both carbon atoms are equivalent. The addition is also stereospecific, occurring in a syn fashion, where the boron and hydrogen atoms add to the same face of the double bond. This stereospecificity is a key feature of all hydroboration reactions.

The stability and reactivity of the resulting alkyldichloroborane, such as this compound, are influenced by the electron-withdrawing nature of the chlorine atoms, which makes the boron center highly electrophilic.

| Reactant 1 | Reactant 2 | Intermediate/Product | Key Feature |

| Dichloroborane | Ethylene | This compound | Concerted, syn-addition |

Reaction Pathways and Mechanistic Investigations of Ethyldichloroborane

Lewis Acidity and Coordination Chemistry

Lewis acids are defined as species that can accept an electron pair, typically possessing empty orbitals. libretexts.orglibretexts.orgunizin.org Boron compounds, such as boranes and boron halides, are known Lewis acids due to the presence of a vacant p-orbital on the boron atom. libretexts.orgyoutube.com Ethyldichloroborane, with its electron-deficient boron center bonded to two electronegative chlorine atoms and one ethyl group, exhibits Lewis acidic character. This acidity allows it to accept electron pairs from Lewis bases, forming adducts. libretexts.orglibretexts.orgunizin.orgbyjus.com The strength of Lewis acidity in boron halides is influenced by pi overlap between the halogen lone pairs and the boron's empty p-orbital; however, inductive effects also play a role, leading to a complex trend in acidity across the boron trihalides. youtube.com Dichloroborane species, including this compound, can participate in Lewis acid-base interactions by accepting electron density into their vacant p-orbital. libretexts.orglibretexts.org

Role as a Lewis Acid Catalyst in Organic Transformations

Lewis acid catalysts are widely used in organic chemistry to enhance the reactivity of substrates by accepting an electron pair, typically from an electronegative atom within the substrate. wikipedia.org This interaction increases the electrophilic character of the activated atom, making it more susceptible to nucleophilic attack. wikipedia.org Common Lewis acid catalysts include compounds based on boron, aluminum, silicon, tin, and various transition metals. wikipedia.org While the provided search results discuss the general role of Lewis acids in catalyzing reactions like Friedel-Crafts, aldol (B89426) reactions, and Diels-Alder reactions, and mention bisboron complexes as Lewis acid catalysts, specific detailed examples of this compound acting as a Lewis acid catalyst in a variety of organic transformations were not extensively found in the provided snippets. wikipedia.orgbeilstein-journals.orgnih.gov However, the inherent Lewis acidity of this compound suggests its potential for such catalytic applications, similar to other organoboron Lewis acids.

Adduct Formation and Electron-Pair Acceptance

The reaction between a Lewis acid and a Lewis base results in the formation of an adduct, a compound containing a coordinate covalent bond where the Lewis base donates an electron pair to the Lewis acid. libretexts.orglibretexts.orgunizin.orgbyjus.com This process involves the Lewis acid accepting an electron pair into its vacant orbital. libretexts.orglibretexts.orgbyjus.com For boron compounds like this compound, the boron atom acts as the electron-pair acceptor. The stability and formation of these adducts are influenced by the strengths of the Lewis acid and base, as well as steric and electronic factors. nih.gov Studies on Lewis acidity scales for boron-centered Lewis acids have been developed based on the equilibrium constants of adduct formation with various Lewis bases. nih.gov The formation of such adducts with molecules containing lone pairs (e.g., ethers, amines, halides) is a fundamental aspect of this compound's reactivity as a Lewis acid. scribd.com

Impact on Substrate Reactivity: Nucleophilic Attack, Heterolytic Cleavage, Cycloaddition

Lewis acid complexation with a substrate can significantly impact its reactivity. By accepting electron density, the Lewis acid makes the atom it coordinates to more electron-deficient, thereby activating the substrate towards nucleophilic attack. wikipedia.org This activation can facilitate reactions that would otherwise be slow or unfavorable. Lewis acids can also promote heterolytic bond cleavage by stabilizing the developing negative charge on the leaving group. Furthermore, Lewis acids are known to catalyze cycloaddition reactions, such as the Diels-Alder reaction, by interacting with the diene or dienophile, influencing their frontier molecular orbitals and reaction rates. wikipedia.orgnih.gov While the general principles of Lewis acid activation apply to this compound, specific examples detailing its precise impact on nucleophilic attack, heterolytic cleavage, or cycloaddition reactions for particular substrates were not prominently featured in the search results. However, based on its Lewis acidic nature, it is expected to influence these types of reactions in a manner analogous to other boron-based Lewis acids.

Hydroboration Reactions

Hydroboration is a fundamental reaction in organic chemistry involving the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. slideshare.netwikipedia.org This reaction is particularly valuable due to its predictable regioselectivity (anti-Markovnikov addition) and stereoselectivity (syn addition). libretexts.orglibretexts.orgwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.comorganic-chemistry.orgperiodicchemistry.com Dichloroborane species, including those that could be derived from or related to this compound, are known to participate in hydroboration.

Stereoselective and Regioselective Hydroboration Processes

Hydroboration reactions with boranes, including dichloroborane species, are characterized by their high regioselectivity and stereoselectivity. The addition of the B-H bond to an alkene typically follows an anti-Markovnikov rule, where the boron atom adds to the less substituted carbon and the hydrogen adds to the more substituted carbon. libretexts.orglibretexts.orgwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.comorganic-chemistry.orgperiodicchemistry.com This regioselectivity is influenced by both electronic and steric factors, with the boron atom preferentially adding to the less sterically hindered carbon. libretexts.orglibretexts.orgorganic-chemistry.orgperiodicchemistry.com The reaction is also stereospecific, proceeding via syn addition, meaning both the hydrogen and the boron fragments add to the same face of the alkene double bond. libretexts.orglibretexts.orgwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.comperiodicchemistry.com This syn addition leads to specific stereochemical outcomes, such as the formation of cis products from cyclic alkenes. libretexts.orglibretexts.orgwikipedia.org While the search results mention the synthesis of this compound via the reaction of boron trichloride (B1173362) and triethylsilane followed by reaction with ethylene (B1197577), and the hydroboration of terminal alkynes with dichloroborane to produce E-alkenyldichloroboranes, detailed studies specifically on the stereoselectivity and regioselectivity of this compound itself in hydroboration were not extensively provided. dokumen.pub However, the general principles of hydroboration with dichloroborane species apply.

Mechanistic Aspects of Hydroboration with Dichloroborane Species

The mechanism of hydroboration is generally accepted to be a concerted, four-center transition state. libretexts.orgslideshare.netmasterorganicchemistry.com In this transition state, the alkene's pi bond interacts with the vacant p-orbital of boron, while a B-H bond interacts with the other carbon of the alkene. libretexts.orglibretexts.org Bond breaking and formation occur simultaneously. libretexts.orgmasterorganicchemistry.comlibretexts.org For dichloroborane species, the mechanism involves the addition of the H-BCl₂ moiety across the double or triple bond. Studies on the kinetics and mechanism of hydroboration with dichloroborane-dimethyl sulfide (B99878) complex (HBCl₂·SMe₂) have shown that the reaction with olefins can be relatively slow and may require a strong Lewis acid promoter like boron trichloride to proceed rapidly. researchgate.net This suggests that the dissociation of the Lewis base adduct might be involved in the catalytic cycle for some dichloroborane complexes. researchgate.net The anti-Markovnikov regioselectivity in hydroboration is attributed to the partial positive charge developing on the more substituted carbon in the transition state, which is better stabilized by alkyl groups, and steric interactions favoring the approach of the boron to the less substituted carbon. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.orgperiodicchemistry.com The syn stereochemistry arises directly from the concerted nature of the four-center transition state. libretexts.orglibretexts.orgwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.comperiodicchemistry.com

Halogen Displacement and Rearrangement Reactions

The B-Cl bonds in this compound are susceptible to displacement reactions by various nucleophiles. These reactions can occur at the boron center and can also facilitate intramolecular rearrangements.

Substitution Reactions at the Boron Center

The boron atom in this compound is Lewis acidic due to its electron-deficient nature, making it prone to attack by nucleophiles. Halogen displacement reactions at the boron center are common for alkylhaloboranes. For example, reactions with organolithium or Grignard reagents can lead to the substitution of chlorine atoms with alkyl or aryl groups wikipedia.orgrsc.orgmdpi.com. This is a general method for preparing various organoboranes wikipedia.org.

Substitution of halogens on boron by oxygen or nitrogen nucleophiles is also possible. For instance, reactions with alcohols or amines can lead to the formation of boronic esters or aminoboranes, respectively mdpi.com. The reactivity can be influenced by the presence of Lewis acids or bases mdpi.com.

1,2-Migration Phenomena in Organoboranes Facilitated by Halogen Substitution

A key reaction pathway in organoboron chemistry is the 1,2-migration (or 1,2-metallate shift) of a group from boron to an adjacent electrophilic carbon center. This migration is often triggered by the formation of a tetrahedral borate (B1201080) complex, which can be generated by the addition of a nucleophile to the trivalent organoborane wikipedia.orgresearchgate.netnih.govresearchgate.net. The presence of a leaving group on the carbon adjacent to the boron is crucial for initiating the migration wikipedia.orgresearchgate.net.

Halogen substitution can play a significant role in facilitating these 1,2-migration reactions. For example, in the Matteson homologation, a classic example of a 1,2-migration, an α-haloalkylboronic ester reacts with an organolithium reagent. The organolithium adds to the boron, forming a borate complex, and the alkyl group on boron migrates to the carbon bearing the halogen, displacing the halide dokumen.pubresearchgate.net. While the provided information does not specifically detail 1,2-migration facilitated by halogen substitution within this compound itself, the principles observed in related organoboranes, such as alkylboronic esters, are relevant dokumen.pubresearchgate.net. The migration propensity of a group depends on its ability to stabilize negative charge wikipedia.org.

Disproportionation and Exchange Reactions

Alkylhaloboranes like this compound are known to undergo disproportionation and exchange reactions, leading to the redistribution of alkyl groups and halogen atoms between boron centers.

Equilibria of Alkylhaloboranes

Alkylhaloboranes can exist in equilibrium with other species through disproportionation reactions. For a simple system like an alkylboron dichloride, the equilibrium can involve the formation of the corresponding dialkylboron chloride and boron trichloride, or the trialkylborane and boron trichloride scribd.com. These equilibria are influenced by factors such as temperature, concentration, and the nature of the alkyl group and halogen dokumen.pubdatapdf.com.

For this compound (EtBCl₂), disproportionation can lead to the formation of diethylchloroborane (Et₂BCl) and boron trichloride (BCl₃), or triethylborane (B153662) (Et₃B) and boron trichloride scribd.com.

An example of disproportionation involving a related compound, (2-chlorovinyl)ethylchloroborane, shows that it can disproportionate into bis(2-chlorovinyl)ethylborane and this compound datapdf.comacs.org. This indicates the dynamic nature of substituent exchange on boron centers.

Synthetic Implications of Disproportionation

The disproportionation and exchange reactions of alkylhaloboranes have significant synthetic implications. These equilibria can affect the product distribution in reactions and can sometimes be exploited for the synthesis of specific organoboron compounds.

For instance, the reaction of boron trichloride with silanes to generate alkylhaloboranes like this compound can be influenced by these equilibria dokumen.pub. While hydroboration with HBCl₂ can be controlled to produce specific alkenylboranes, the potential for disproportionation needs to be considered dokumen.pub.

In some cases, disproportionation can be used as a synthetic method. The thermal disproportionation of (2-chlorovinyl)ethylchloroborane has been reported as a method to prepare bis(2-chlorovinyl)ethylborane acs.org.

Applications of Ethyldichloroborane in Advanced Organic Synthesis

Functional Group Interconversions Mediated by Ethyldichloroborane

Strategic Transformations of Organic Substrates

This compound can be involved in strategic transformations of organic molecules. Organoboron compounds, in general, are widely applied in organic synthesis for the construction of complex molecules. rsc.orgopenaccessjournals.com These transformations often leverage the unique reactivity of the boron center. For instance, hydroboration reactions involving boron reagents can be controlled to yield specific products, such as E-alkenyldichloroboranes. dokumen.pub The synthetic utility of organoboron compounds is also evident in reactions like the Suzuki-Miyaura cross-coupling, which allows for the formation of carbon-carbon bonds between various organic fragments. dokumen.pub While the direct involvement of this compound in every named reaction is not explicitly detailed in the search results, its nature as an organodichloroborane suggests potential participation in similar boron-mediated transformations.

Chemoselective Reactivity in the Presence of Diverse Functional Groups

Chemoselectivity refers to the preferential reaction of a chemical reagent with one functional group over others within the same molecule. rsc.orgiupac.org Achieving chemoselectivity is a significant challenge in complex molecule synthesis. nih.gov this compound, as a Lewis acidic boron compound, can exhibit selective reactivity depending on the reaction conditions and the nature of the functional groups present in the substrate. While specific examples of this compound's chemoselectivity towards particular functional groups are not extensively detailed in the provided snippets, organoboron compounds are known to participate in reactions where careful control of conditions is necessary to achieve desired transformations in the presence of multiple reactive sites. dokumen.pubrsc.org The Lewis acidity of trivalent boron compounds can be utilized to catalyze a range of organic reactions. dokumen.pub

Contributions to Polymer Chemistry

This compound has been identified as a cocatalyst in certain polymerization processes. Specifically, it has been mentioned as a particularly well-suited cocatalyst in the Phillips catalyst system for preparing ethylene (B1197577) homopolymers and copolymers. google.com The Phillips catalyst, which typically involves a chromium catalyst on a support, can utilize organometallic cocatalysts to enhance polymerization activity. google.com this compound is listed among other organometallic compounds like butyllithium, diethylaluminum chloride, and triethylaluminum (B1256330) that can serve this purpose. google.com The use of such cocatalysts can influence the polymerization process and the characteristics of the resulting polymers. google.comlookchem.com

Theoretical and Computational Studies of Ethyldichloroborane

Electronic Structure Elucidation

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For ethyldichloroborane, computational methods such as ab initio and Density Functional Theory (DFT) are employed to determine its molecular geometry, orbital energies, and electron distribution.

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, provide a foundational understanding of the molecule's quantum mechanics. aps.org These methods can be used to construct a detailed picture of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical in predicting the molecule's reactivity, acting as a nucleophile (donating electrons from the HOMO) or an electrophile (accepting electrons into the LUMO).

Modern electronic structure simulations can be performed using various software packages that implement these theoretical models. arxiv.org For a molecule like this compound, these calculations would reveal the influence of the electronegative chlorine atoms and the ethyl group on the electron density at the boron center. The electron-withdrawing nature of the chlorine atoms renders the boron atom highly electrophilic, a key feature of its chemistry.

Calculated Electronic Properties of this compound (Illustrative) This table represents typical data that would be generated from electronic structure calculations. Actual published values for this compound are not readily available.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -11.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 10.3 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 1.8 D | DFT/B3LYP/6-31G |

Reaction Mechanism Prediction and Validation

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction and validation of reaction mechanisms. mdpi.com This involves identifying transition states, intermediates, and calculating activation energy barriers. mdpi.com

For this compound, theoretical studies would likely focus on its reactions as a Lewis acid. For instance, the mechanism of adduct formation with a Lewis base (e.g., ammonia (B1221849) or a phosphine) could be modeled. Calculations would predict the geometry of the transition state and the stability of the resulting adduct.

Furthermore, reactions involving the substitution of the chlorine atoms or transformations at the ethyl group can be investigated. DFT calculations can help elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. mdpi.comresearchgate.net By comparing the energy barriers of different potential pathways, the most likely mechanism can be identified. While specific DFT studies on this compound's reaction mechanisms are not prominent in the literature, the established methodologies are routinely applied to similar boron compounds. mdpi.com

Quantum Chemical Calculations of Boron-Carbon Bonding

The nature of the boron-carbon (B-C) bond is a central topic in organoboron chemistry. Quantum chemical calculations provide a quantitative description of this bond in this compound. dtic.mil Analyses such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to determine bond order, atomic charges, and the degree of covalent versus ionic character.

In this compound, the B-C bond is a single, covalent bond. Calculations can quantify the polarization of this bond due to the difference in electronegativity between boron and carbon. The electron density is typically polarized towards the carbon atom. The strength of this bond can be estimated by calculating the bond dissociation energy (BDE) computationally.

Studies on related organoboranes have used topological analysis of the Electron Localization Function (ELF) to characterize B-C bonds, revealing details about electron density distribution and polarization. mdpi.com For instance, in some systems, the B-C bond is formed predominantly by electron density from the carbon atom, indicating significant polarization. mdpi.com

Illustrative Boron-Carbon Bond Properties from Quantum Calculations This table presents theoretical data that would be derived from quantum chemical calculations to characterize the B-C bond. Specific published data for this compound is scarce.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| B-C Bond Length | The equilibrium distance between the boron and carbon nuclei. | ~1.56 Å |

| Mayer Bond Order | A measure of the electron population in the bonding region. | ~0.95 |

| NBO Charge on Boron | The partial atomic charge on the boron atom. | +0.55 e |

| NBO Charge on Carbon | The partial atomic charge on the alpha-carbon of the ethyl group. | -0.70 e |

Advanced Spectroscopic Characterization Methodologies for Ethyldichloroborane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organoborane Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organoboron compounds. nih.gov Both ¹¹B and ¹³C NMR provide unique and complementary information regarding the molecular structure.

¹¹B NMR spectroscopy is one of the most direct and efficient methods for elucidating the chemical environment of boron within a molecule. nih.gov The ¹¹B nucleus has a spin of I = 3/2 and is highly abundant (80.4%), making it readily observable. The chemical shift range for boron compounds is very wide, spanning over 300 ppm, which allows for sensitive discrimination between different boron species. researchgate.net

The chemical shift (δ) in ¹¹B NMR is highly dependent on the coordination number and the nature of the substituents attached to the boron atom. Tricoordinate organoboranes, such as ethyldichloroborane, typically resonate in the downfield region of the spectrum. sdsu.edu The presence of two electronegative chlorine atoms on the boron in this compound would be expected to deshield the boron nucleus, shifting its resonance significantly downfield. For comparison, trialkylboranes generally appear in a narrow region between +83 and +93 ppm, while the attachment of halogen atoms causes a further downfield shift. sdsu.edu The addition of a ligand or a coordinating solvent to the empty p-orbital of the boron atom results in a four-coordinate species, which causes a characteristic upfield shift in the ¹¹B NMR spectrum compared to the tricoordinate precursor. sdsu.edu

Computational methods, particularly those using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) approach, have become powerful tools for predicting ¹¹B NMR chemical shifts. nih.govucl.ac.uk These calculations can help confirm proposed structures and distinguish between potential isomers or reaction intermediates. ucl.ac.uk Linear regression analysis comparing calculated isotropic shielding constants with experimental chemical shifts has been shown to improve prediction accuracy significantly, with root-mean-square deviations as low as 3.4 ppm. nih.gov

Table 1: General ¹¹B NMR Chemical Shift Ranges for Representative Organoborane Classes

| Boron Compound Class | Coordination Number | **Typical ¹¹B Chemical Shift Range (ppm, rel. to BF₃·OEt₂) ** | Reference |

|---|---|---|---|

| Trialkylboranes (R₃B) | 3 | +83 to +93 | sdsu.edu |

| Boronic Esters (RB(OR')₂) | 3 | +27 to +35 | sdsu.edu |

| Dihaloalkylboranes (RBX₂) | 3 | +54 to +66 (for X=Cl) | sdsu.edu |

| Tetraalkylborates ([R₄B]⁻) | 4 | -15 to -22 | sdsu.edu |

| Borohydrides ([BH₄]⁻) | 4 | -45 to -26 | sdsu.edu |

This table provides general ranges and the specific shift for this compound would fall within the dihaloalkylborane category.

Observing the ¹³C NMR signal for a carbon atom directly bonded to a boron atom presents a significant challenge. researchgate.netznaturforsch.com This is due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2). The interaction between the carbon nucleus and the quadrupolar boron nucleus leads to efficient relaxation, resulting in significant broadening of the ¹³C signal. researchgate.net In many cases, this broadening can render the signal indistinguishable from the baseline noise, especially for quaternary carbons. researchgate.netznaturforsch.comyoutube.com

Despite this difficulty, the chemical shift of the boron-bound carbon is influenced by the electronic properties of the boron group. A linear correlation has been established between the ¹³C NMR chemical shifts of carbocations and the ¹¹B NMR chemical shifts of their isoelectronic neutral boron analogs, indicating that similar factors govern the shielding of both nuclei. nih.gov For this compound, the ethyl group carbons would be observable. The carbon directly attached to the boron (α-carbon) would be significantly influenced by the boron's electronegativity and would likely appear as a very broad signal. The terminal methyl carbon (β-carbon) would be less affected and should exhibit a sharper signal. znaturforsch.com Advanced NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can sometimes be employed to identify and assign these challenging boron-bound carbon signals. researchgate.net

Table 2: Challenges and Strategies in ¹³C NMR of Boron-Bound Carbons

| Phenomenon | Description | Consequence | Potential Solution | Reference |

|---|---|---|---|---|

| Quadrupolar Broadening | Interaction between the ¹³C nucleus (I=1/2) and the quadrupolar ¹¹B nucleus (I=3/2) causes rapid spin-lattice relaxation. | The ¹³C signal of the carbon directly attached to boron becomes extremely broad, often lost in the baseline. | Use of 2D correlation experiments (e.g., HMBC), low-temperature measurements, or analysis of derivatives. | researchgate.netznaturforsch.com |

| Weak Signal | Quaternary carbons (like a C-B carbon with no attached protons) inherently have a weak signal due to the lack of Nuclear Overhauser Effect (NOE) enhancement. | The signal may be difficult to detect above the noise. | Increase the number of scans during acquisition. | youtube.com |

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. nist.gov For this compound, these methods can confirm the presence of specific bonds, such as B-Cl, B-C, C-C, and C-H, through their characteristic vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching and bending). vscht.cz Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. spectroscopyonline.com A key difference is that IR activity requires a change in the dipole moment during a vibration, while Raman activity requires a change in polarizability. Therefore, some vibrations may be active in one technique but not the other, making them complementary.

For this compound (CH₃CH₂BCl₂), the key vibrational modes would include:

B-Cl stretching: Dihaloorganoboranes exhibit strong B-Cl stretching absorptions. These are typically found in the high-wavenumber region of the fingerprint area.

B-C stretching: The boron-carbon stretch is another key indicator of the organoborane structure.

C-H stretching and bending: The ethyl group will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ for the sp³-hybridized carbons, as well as various bending (scissoring, wagging, twisting) modes at lower frequencies. vscht.cz

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Bond/Group | Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** | Activity | Reference |

|---|---|---|---|---|

| C-H (sp³) | Stretching | 2850-3000 | IR, Raman | vscht.cz |

| C-H | Bending | 1350-1470 | IR, Raman | vscht.cz |

| C-C | Stretching | 800-1200 | Weak IR, Raman | spectroscopyonline.com |

| B-Cl | Asymmetric Stretch | ~950-1050 | Strong IR, Raman | truman.edu |

| B-Cl | Symmetric Stretch | ~550-650 | IR, Strong Raman | truman.edu |

| B-C | Stretching | ~1100-1200 | IR, Raman | truman.edu |

These are approximate ranges based on general data for organohaloboranes and organic functional groups.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns. wikipedia.org When a molecule like this compound is introduced into a mass spectrometer and ionized, typically by electron impact (EI), it forms a molecular ion (M⁺˙). libretexts.org This ion is energetically unstable and tends to break apart into smaller, charged fragments and neutral radicals. libretexts.org

The fragmentation of organoboron compounds is governed by the relative strengths of the bonds within the molecule. rsc.orgorgchemboulder.com The weakest bonds are most likely to cleave to form the most stable resulting cations and radicals. libretexts.orgorgchemboulder.com For this compound, several fragmentation pathways can be anticipated:

Loss of a Chlorine Atom: Cleavage of a B-Cl bond would result in a [CH₃CH₂BCl]⁺ fragment.

Loss of the Ethyl Group: Cleavage of the B-C bond would lead to a [BCl₂]⁺ fragment.

Cleavage within the Ethyl Group: Fragmentation can occur via the loss of a methyl radical (·CH₃) to form a [CH₂BCl₂]⁺ ion or through the loss of ethene (C₂H₄) via rearrangement.

The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) and two boron isotopes (¹⁰B and ¹¹B) gives rise to a characteristic isotopic pattern for each boron- and chlorine-containing fragment, which is highly useful for confirming the identity of these fragments.

Table 4: Potential Mass Spectrometry Fragments of this compound (¹¹B, ³⁵Cl)

| Fragment Ion | Formation Pathway | m/z (for ¹¹B, ³⁵Cl) |

|---|---|---|

| [CH₃CH₂BCl₂]⁺˙ | Molecular Ion | 112 |

| [CH₃CH₂BCl]⁺ | Loss of ·Cl | 77 |

| [BCl₂]⁺ | Loss of ·CH₂CH₃ | 81 |

| [CH₂BCl₂]⁺ | Loss of ·CH₃ | 97 |

| [C₂H₅]⁺ | Cleavage of B-C bond | 29 |

Note: The actual spectrum will be more complex due to the presence of ³⁷Cl and ¹⁰B isotopes, leading to clusters of peaks for each fragment.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.comyoutube.com The technique involves directing a beam of X-rays onto a single crystal of the substance. youtube.com The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be calculated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. youtube.comyoutube.com

For a small, reactive molecule like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. It would require low-temperature crystallization techniques. While no specific crystal structure for this compound is available in the searched literature, the method is invaluable for characterizing stable, solid derivatives of organoboranes. If a suitable crystal of an this compound derivative (e.g., a Lewis base adduct) could be formed, X-ray crystallography would provide unambiguous structural data. youtube.com This information is crucial for validating the structures proposed by other spectroscopic methods and for understanding intermolecular interactions in the solid state. The process is generally considered superior to other imaging methods for its ability to produce high atomic resolution models without relying on previous structural data. youtube.com

Future Research Directions and Emerging Trends in Ethyldichloroborane Chemistry

Development of Novel Synthetic Routes

Exploration of Expanded Catalytic Applications

Ethyldichloroborane, as a Lewis acid, has demonstrated utility in facilitating various chemical reactions. Future research aims to expand its scope as a catalyst. This could involve exploring its efficacy in new types of reactions, investigating synergistic effects with other catalysts, or developing supported or modified this compound species with enhanced activity or selectivity. The broader field of catalysis is witnessing significant advancements, including the development of sustainable approaches using nanoparticles and the exploration of catalysts for environmental applications like wastewater treatment and air purification. mdpi.comresearchgate.netmdpi.com While these examples focus on different catalyst types (e.g., palladium nanoparticles, metal oxides), the general drive towards developing more efficient, selective, and environmentally friendly catalytic processes is a trend that could influence research into the catalytic applications of this compound.

Integration with Flow Chemistry and Electrochemical Methods

The integration of chemical synthesis with continuous flow chemistry and electrochemical methods represents a significant emerging trend in organic synthesis, offering advantages in terms of safety, scalability, and efficiency. njbio.comuq.edu.au Flow chemistry allows for reactions to be conducted in a continuous stream rather than in batches, providing better control over reaction parameters and facilitating scale-up. njbio.com Electrochemical methods offer an environmentally friendly approach by using electrical current to drive reactions, potentially eliminating the need for stoichiometric chemical oxidants or reductants. njbio.comuq.edu.au Research is actively exploring the combination of flow chemistry and electrochemistry to overcome limitations in scaling up electrochemical reactions in batch settings and to improve mass transport and efficiency. njbio.comuq.edu.aucardiff.ac.ukvapourtec.com While specific examples involving this compound are not detailed in the provided results, the general trend suggests that integrating this compound-mediated reactions into flow systems or exploring electrochemical methods for transformations involving this compound could lead to more efficient and sustainable synthetic processes. Continuous flow electrochemical reactors are being developed to facilitate such research. vapourtec.com

Computational Design and Materials Science Applications

Computational methods are increasingly being used in chemistry and materials science to predict properties, design new molecules and materials, and optimize processes. mpie.denumberanalytics.comschrodinger.com Computational materials design involves using multi-scale computational methods to bridge quantum mechanical principles with real-world materials discovery. mpie.de This includes using simulations to predict material behavior under various conditions and designing new materials with tailored properties. numberanalytics.com While the provided information does not directly link this compound to specific materials science applications, computational approaches could be employed to study the properties and reactivity of this compound, design new reactions involving this compound, or explore its potential in the synthesis of novel materials. AI models are also being used in computational design to propose design alternatives and streamline the design process in fields like architecture and engineering, indicating the growing role of computation in creative and applied scientific disciplines. au-magazine.comsciencebusiness.net Future research could utilize computational techniques to explore the electronic structure, reaction pathways, and potential interactions of this compound with other molecules or surfaces, guiding the development of new applications, potentially in materials science.

Q & A

Q. What are the optimal synthetic routes for ethyldichloroborane (EtBCl₂), and how can purity be validated experimentally?

- Methodological Answer : this compound is typically synthesized via hydroboration reactions using BCl₃ and triethylsilane (Et₃SiH) as a reducing agent. Matteson’s method achieves >98% purity by controlling stoichiometry and reaction conditions (e.g., low temperatures, inert atmosphere) . Validate purity using quantitative ¹¹B NMR spectroscopy to distinguish EtBCl₂ from byproducts like HBCl₂ or Et₂BCl. Gas chromatography (GC) coupled with mass spectrometry (MS) can further confirm molecular identity .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

- Methodological Answer : EtBCl₂ is moisture-sensitive and pyrophoric. Use Schlenk-line techniques under argon/nitrogen atmospheres. Store in flame-sealed ampules at –20°C. Quench residues with slow addition of isopropanol followed by aqueous NaOH to neutralize HCl byproducts. Document handling protocols using guidelines from organoborane safety literature and Material Safety Data Sheets (MSDS) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Employ multinuclear NMR (¹H, ¹³C, ¹¹B) to confirm structure and monitor reactivity. For example, ¹¹B NMR shifts for EtBCl₂ typically appear at δ ~40 ppm. Pair with IR spectroscopy to identify B–Cl stretching modes (~800 cm⁻¹). Elemental analysis (EA) and X-ray crystallography are recommended for solid derivatives. Consistently report melting points, boiling points, and solubility data to align with IUPAC standards .

Advanced Methodological Challenges

Q. How can enantioselective applications of this compound be designed, and what factors influence stereochemical outcomes?

- Methodological Answer : Enantioselective reactions (e.g., allylborations) require chiral ligands or catalysts. For example, Lin et al. achieved syn-homoallylation of aldehydes using cyclopropylcarbinyldichloroboranes, where ligand exchange with PhBCl₂ generated active dichloroborane species . Optimize steric and electronic effects of ligands via DFT calculations to predict transition states (e.g., Zimmerman–Traxler models). Validate stereochemistry using chiral HPLC or Mosher ester analysis .

Q. How do contradictions in literature data on borane reactivity arise, and how can they be resolved methodologically?

- Methodological Answer : Discrepancies often stem from variations in borane preparation (e.g., redistillation vs. in situ generation) or solvent effects. For example, earlier methods reported <75% purity for HBCl₂.L, while Matteson’s approach achieved near-quantitative yields . Replicate experiments under standardized conditions (solvent purity, temperature gradients) and use control reactions to isolate variables. Cross-reference results with computational studies (e.g., Gaussian simulations) to reconcile mechanistic differences .

Q. What computational strategies are effective for modeling this compound reaction mechanisms?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and activation barriers. For example, calculate Gibbs free energy profiles for borane-aldehyde adduct formation to predict regioselectivity. Validate with experimental kinetic data (e.g., Eyring plots). Open-source tools like ORCA or commercial software (Gaussian, Spartan) are recommended for reproducibility .

Data Analysis & Reporting

Q. How should researchers statistically analyze kinetic data from this compound-mediated reactions?

- Methodological Answer : Apply nonlinear regression to time-dependent concentration data (e.g., using MATLAB or Python’s SciPy). Report rate constants (k) with 95% confidence intervals. For enantiomeric excess (ee), use Student’s t-test to compare means of triplicate runs. Include error bars in Arrhenius plots and disclose outliers via Grubbs’ test .

Q. What are best practices for documenting failed experiments or non-reproducible results in borane chemistry?

- Methodological Answer : Use laboratory notebooks to record reaction conditions (e.g., humidity, catalyst batch). Publish negative results in supplementary materials, emphasizing variables tested (e.g., solvent polarity, temperature). Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like ChemRxiv or Figshare .

Literature & Collaboration

Q. How can interdisciplinary collaboration enhance this compound research?

- Methodological Answer : Partner with computational chemists for mechanism validation, crystallographers for structural elucidation, and toxicologists for safety profiling. Use collaborative tools (LabArchives, Overleaf) for real-time data sharing. Establish clear roles (e.g., methodologists for statistical rigor, synthetic chemists for scalability) as per Cochrane Review guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.